![molecular formula C13H18O3 B14425366 1-[4-Hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethan-1-one CAS No. 81944-40-3](/img/structure/B14425366.png)
1-[4-Hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-Hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethan-1-one is an aromatic ketone with the molecular formula C13H16O2. This compound is characterized by the presence of a hydroxy group and a hydroxy-methylbutyl side chain attached to a phenyl ring, along with an ethanone group. It is a metabolite found in human urine and has various applications in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethan-1-one can be achieved through several methods. One common approach involves the treatment of its diacetate with 1 N hydrogen bromide in tetrahydrofuran at 75°C . This method ensures the formation of the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-Hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxy and hydroxy-methylbutyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-[4-Hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role as a metabolite in human urine and its potential biological activities.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[4-Hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to inhibit filamentation and reduce cell wall thickness in fungal cells . The compound may also interact with enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
1-[4-Hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethan-1-one can be compared with other similar compounds, such as:
4-Hydroxy-3-methylbut-2-enyl pyrophosphate (HMBPP): This compound is a phosphoantigen that activates T-cells and has immunological applications.
2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one: This compound is used in the design of haptens for screening monoclonal antibodies.
The uniqueness of this compound lies in its specific structure and the presence of both hydroxy and hydroxy-methylbutyl groups, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
81944-40-3 |
|---|---|
Fórmula molecular |
C13H18O3 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
1-[4-hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethanone |
InChI |
InChI=1S/C13H18O3/c1-9(14)10-4-5-12(15)11(8-10)6-7-13(2,3)16/h4-5,8,15-16H,6-7H2,1-3H3 |
Clave InChI |
STDDZNFKTJFVDP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1)O)CCC(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



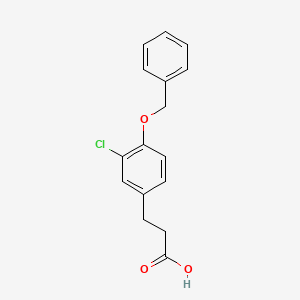
![1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one](/img/structure/B14425301.png)
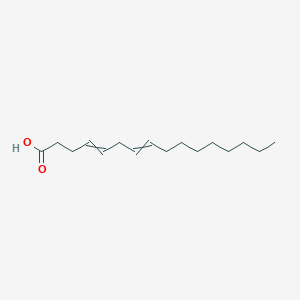
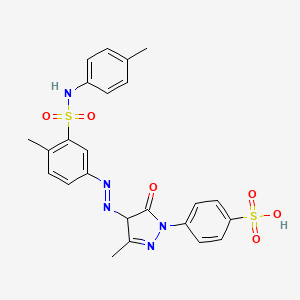
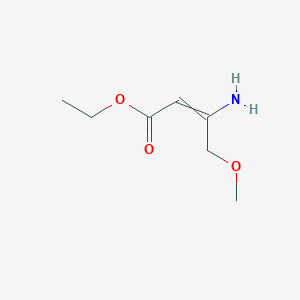
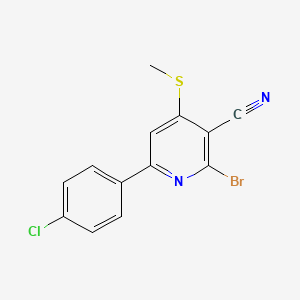
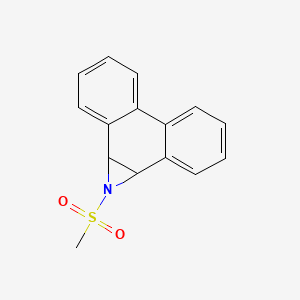

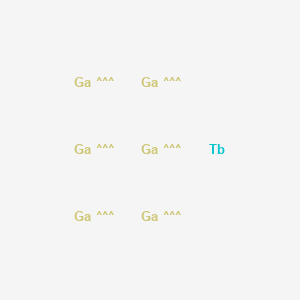

![N-[4-(Diethylamino)phenyl]-2-hydroxypiperidine-1-carboxamide](/img/structure/B14425372.png)
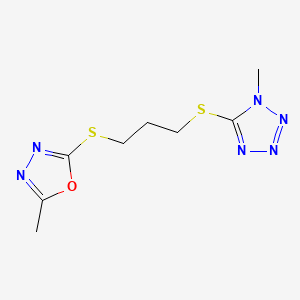
![2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one](/img/structure/B14425380.png)
